2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
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Overview
Description
n-(Furan-2-ylmethyl)-2-((5-imino-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Furan-2-ylmethyl)-2-((5-imino-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced through nucleophilic substitution reactions using furan-2-ylmethyl halides.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
n-(Furan-2-ylmethyl)-2-((5-imino-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
n-(Furan-2-ylmethyl)-2-((5-imino-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide:
Medicinal Chemistry: The compound may exhibit antimicrobial, antifungal, or anticancer activities.
Agriculture: It could be used as a pesticide or herbicide.
Materials Science: The compound may be explored for its electronic or optical properties.
Mechanism of Action
The mechanism of action of n-(Furan-2-ylmethyl)-2-((5-imino-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
n-(Furan-2-ylmethyl)-2-((5-imino-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide: can be compared with other thiadiazole derivatives such as:
Uniqueness
The uniqueness of n-(Furan-2-ylmethyl)-2-((5-imino-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide lies in its specific structural features, such as the presence of the furan-2-ylmethyl group and the acetamide moiety, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.
Properties
CAS No. |
311785-69-0 |
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Molecular Formula |
C9H10N4O2S2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C9H10N4O2S2/c10-8-12-13-9(17-8)16-5-7(14)11-4-6-2-1-3-15-6/h1-3H,4-5H2,(H2,10,12)(H,11,14) |
InChI Key |
DWHMUQLGYYAXDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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